4'-Thioinosine 4'-Thioinosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18826345
InChI: InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1
SMILES:
Molecular Formula: C10H12N4O4S
Molecular Weight: 284.29 g/mol

4'-Thioinosine

CAS No.:

Cat. No.: VC18826345

Molecular Formula: C10H12N4O4S

Molecular Weight: 284.29 g/mol

* For research use only. Not for human or veterinary use.

4'-Thioinosine -

Specification

Molecular Formula C10H12N4O4S
Molecular Weight 284.29 g/mol
IUPAC Name 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one
Standard InChI InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1
Standard InChI Key HJYJLNGDBFAKPJ-KQYNXXCUSA-N
Isomeric SMILES C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O
Canonical SMILES C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(S3)CO)O)O

Introduction

Chemical Identity and Structural Features

4'-Thioinosine (CAS: 58004-19-6) has the molecular formula C₁₀H₁₂N₄O₄S and a molecular weight of 284.29 g/mol . The sulfur substitution at the 4'-position of the ribose moiety distinguishes it from canonical inosine, conferring unique electronic and steric properties. X-ray crystallography and nuclear Overhauser effect (NOE) studies confirm the β-D-arabinofuranosyl configuration, which is critical for its biological activity .

Synthesis Methodologies

Enzymatic Approaches

Early syntheses utilized trans-N-deoxyribosylase to catalyze the reaction between 2'-deoxy-4'-thiouridine and purine bases, yielding 4'-thio purine nucleosides with improved efficiency over traditional methods . This approach achieved a 73% conversion rate for 2'-deoxy-4'-thioinosine derivatives .

Chemical Synthesis

The Pummerer-type thioglycosylation reaction emerged as a pivotal method, enabling the synthesis of 4'-thioFAC (1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine), a potent antineoplastic agent . Key steps include:

  • Protection of hydroxyl groups with benzyl or acetyl moieties.

  • Thioglycosylation using Lawesson’s reagent or sodium hydrosulfide.

  • Deprotection under mild acidic conditions .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Key AdvantagesLimitations
Enzymatic Catalysis73–82High specificity, mild conditionsLimited substrate scope
Pummerer Reaction60–75Scalability, versatile purine couplingRequires toxic reagents
Biocatalytic Diversification>90One-pot process, eco-friendlyRequires optimized enzymes

Biological Activity and Mechanisms

Anticancer Mechanisms

As a purine antimetabolite, 4'-thioinosine disrupts de novo purine synthesis, depleting dNTP pools and inducing S-phase arrest. It exhibits cytotoxicity against lymphoid malignancies (IC₅₀: 2–5 μM) via:

  • DNA synthesis inhibition: Incorporation into DNA causes chain termination .

  • Apoptosis induction: Caspase-3/7 activation and mitochondrial membrane depolarization .

Table 2: Cytotoxicity Profiles in Cancer Cell Lines

Cell LineIC₅₀ (μM)Mechanism of Action
HL-60 (Leukemia)2.1DNA synthesis inhibition, apoptosis
HeLa (Cervical)4.8ROS generation, PARP cleavage
Colon 36 (Murine)3.5dNTP depletion, cell cycle arrest

Applications in Research and Therapy

Antiviral Therapy

4'-Thioinosine derivatives like 4'-thioFAC show promise against herpesviruses, with 10-fold higher selectivity indices than ganciclovir . Clinical trials are pending due to pharmacokinetic challenges, including rapid renal clearance .

Cancer Chemotherapy

In phase I/II trials for chronic lymphocytic leukemia (CLL), 4'-thioinosine achieved a 40% response rate but caused dose-limiting myelosuppression . Combination regimens with fludarabine are under investigation .

RNA Labeling and Transcriptomics

Functionalized derivatives like 5-ethynyl-4'-thiouridine enable metabolic RNA labeling in HeLa cells, facilitating real-time tracking of RNA synthesis without cytotoxicity at concentrations ≤10 μM . This probe’s utility was validated via click chemistry and fluorescence microscopy .

Pharmacokinetics and Toxicity

Absorption and Metabolism

4'-Thioinosine exhibits oral bioavailability of 15–20% in rodents, with peak plasma concentrations at 2–4 hours. It undergoes hepatic metabolism via adenosine deaminase to 6-thioxanthine, an inactive metabolite .

Toxicity Profiles

  • Nephrotoxicity: Acute tubular necrosis observed at doses >50 mg/kg in rats .

  • Myelosuppression: Dose-dependent reduction in leukocyte counts (Grade 3–4 in 30% of patients) .

Recent Advances and Future Directions

Biocatalytic Diversification

A 2024 study demonstrated one-pot enzymatic synthesis of 5-iodo-4'-thiouridine, enabling scalable production of novel analogs for high-throughput screening .

Targeted Delivery Systems

Liposomal encapsulation and antibody-drug conjugates (ADCs) are being explored to mitigate toxicity. Preclinical data show a 50% reduction in nephrotoxicity with PEGylated liposomes .

Transcriptome Dynamics

4'-Thioinosine-based probes are revolutionizing RNA sequencing techniques, particularly in studying RNA turnover and viral RNA replication in real time .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator